2-[(Z)-1-(4-isopropylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one
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Overview
Description
2-[(Z)-1-(4-isopropylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one is a complex organic compound with a unique structure that includes a benzofuran core, an isopropylphenyl group, and a methoxybenzyl ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-1-(4-isopropylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Introduction of the Isopropylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the benzofuran core is alkylated with an isopropylphenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Methoxybenzyl Ether: This can be done through an etherification reaction, where the benzofuran core is reacted with a methoxybenzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-1-(4-isopropylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, bases, acids
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-[(Z)-1-(4-isopropylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-[(Z)-1-(4-isopropylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-1-(4-methylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one
- 2-[(Z)-1-(4-ethylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one
- 2-[(Z)-1-(4-tert-butylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one
Uniqueness
2-[(Z)-1-(4-isopropylphenyl)methylidene]-6-[(3-methoxybenzyl)oxy]-1-benzofuran-3-one is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability.
Properties
Molecular Formula |
C26H24O4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(2Z)-6-[(3-methoxyphenyl)methoxy]-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C26H24O4/c1-17(2)20-9-7-18(8-10-20)14-25-26(27)23-12-11-22(15-24(23)30-25)29-16-19-5-4-6-21(13-19)28-3/h4-15,17H,16H2,1-3H3/b25-14- |
InChI Key |
PPVKHXSUEJNWCT-QFEZKATASA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=CC=C4)OC |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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